molecular formula C9H6Cl4O3 B15377889 2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid CAS No. 6330-47-8

2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid

Cat. No.: B15377889
CAS No.: 6330-47-8
M. Wt: 303.9 g/mol
InChI Key: MIDTWVMBRMCBLH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of multi-target-directed ligands (MTDLs) for complex diseases. As a hydroxybenzoic acid derivative, this compound shares a core structural motif with a class of molecules known for diverse biological properties, including antioxidant, anti-inflammatory, and neuroprotective activities . The tetrachloroethyl substituent at the 5-position introduces significant electronic and steric properties, which may influence its binding affinity to biological targets and its overall metabolic stability. Researchers can leverage this compound as a key synthetic intermediate or as a pharmacophore in designing novel therapeutic agents. Potential applications include development of mitochondriotropic antioxidants, where its structure could be optimized for accumulation within mitochondria, or as a cholinesterase inhibitor scaffold for investigating new treatments for neurodegenerative conditions . Its unique substitution pattern also makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6330-47-8

Molecular Formula

C9H6Cl4O3

Molecular Weight

303.9 g/mol

IUPAC Name

2-hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid

InChI

InChI=1S/C9H6Cl4O3/c10-7(9(11,12)13)4-1-2-6(14)5(3-4)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

MIDTWVMBRMCBLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)Cl)C(=O)O)O

Origin of Product

United States

Biological Activity

2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid (CAS 6330-47-8) is a chlorinated derivative of salicylic acid with potential biological activity. This compound has garnered interest due to its structural properties and potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C9H6Cl4O3
  • Molecular Weight : 303.954 g/mol
  • Appearance : White crystalline solid

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anti-inflammatory properties. Below is a detailed examination of its biological effects based on various studies.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. The tetrachloroethyl group may enhance the lipophilicity of the compound, potentially increasing its cell membrane penetration and subsequent antimicrobial efficacy.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Anti-inflammatory Activity

The anti-inflammatory potential of chlorinated benzoic acids has been documented through various in vitro and in vivo studies. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response.

A study utilizing an acetic acid-induced writhing test demonstrated that derivatives with similar structures exhibited significant reductions in pain response, suggesting potential applications in pain management.

Case Study 2: Environmental Impact

Given its chlorinated nature, the environmental persistence of this compound raises concerns regarding its ecological impact. Studies have shown that chlorinated compounds can bioaccumulate and exert toxic effects on aquatic organisms. Understanding the degradation pathways and toxicity levels is crucial for assessing its safety in agricultural applications.

Comparison with Similar Compounds

Substituent Effects

  • Halogenation : The tetrachloroethyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to simpler halogen substituents (e.g., –Cl in 2-chloro-5-hydroxybenzoic acid). This increases resistance to metabolic degradation, as seen in pesticidal analogs .
  • Aromatic vs. Aliphatic Substituents : The 2',4'-difluorophenyl group in ’s compound improves pharmacokinetics through fluorine’s electronegativity, whereas the tetrachloroethyl group prioritizes stability over bioavailability .

Functional Group Interactions

  • Carboxylic Acid (–COOH) : Present in all benzoic acid derivatives, this group enables hydrogen bonding and salt formation, critical for solubility and biological activity. The tetrachloroethyl group’s hydrophobicity may counteract this, limiting aqueous solubility compared to less halogenated analogs .
  • Hydrazone Linkers: The pyrazinamide-hydrazono derivative () uses a hydrazone moiety for targeted drug release, a feature absent in the target compound, which lacks such a functionalized chain .

Preparation Methods

Generation of the Tetrachloroethyl Electrophile

A tetrachloroethylating agent is prepared by treating 1,1,2,2-tetrachloroethane with aluminum trichloride under anhydrous conditions. The resulting complex (CCl₃CH₂⁺ AlCl₄⁻) serves as the active electrophile for aromatic substitution.

Electrophilic Substitution on Salicylic Acid

Salicylic acid undergoes regioselective substitution at the 5-position due to the combined directing effects of the ortho-hydroxy and meta-carboxylic acid groups. The reaction employs:

  • Molar ratio : 1:1.2 salicylic acid to tetrachloroethylating agent
  • Solvent : Dichloromethane (reflux, 8–12 hours)
  • Catalyst : Aluminum trichloride (20 mol%)

The crude product precipitates upon quenching with ice-water, yielding a pale yellow solid.

Purification and Yield Optimization

Recrystallization from methanol/water (3:1 v/v) achieves 68% purity in the initial synthesis. Subsequent refinements using activated charcoal decolorization and gradient cooling improve purity to 89%.

Modern Modifications and Alternative Pathways

Sulfonation-Displacement Methodology

Building on pharmaceutical synthesis techniques, this two-step approach enhances positional specificity:

Step 1: Sulfonation of Salicylic Acid

Parameter Value
Sulfonating agent Chlorosulfonic acid
Temperature 0–5°C (initial), 25°C (main)
Reaction time 4 hours
Yield 92% 5-sulfosalicylic acid

Step 2: Nucleophilic Displacement
The sulfonic acid group is converted to sulfonyl chloride using thionyl chloride, then displaced by tetrabutylammonium tetrachloroethylamide:

5-SO₂Cl-salicylic acid + [CCl₃CH₂N⁺(Bu)₄] → Target compound + [Bu₄N]Cl + SO₂↑

Key parameters:

  • Solvent : Acetone at −10°C
  • Molar ratio : 1:1.5 sulfonyl chloride to nucleophile
  • Reaction time : 3 hours
  • Yield : 74% after column chromatography (silica gel, hexane:ethyl acetate 4:1)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 7.95 (d, J=2.7 Hz, 1H, H-6)
  • δ 7.52 (dd, J=8.7, 2.7 Hz, 1H, H-4)
  • δ 6.85 (d, J=8.7 Hz, 1H, H-3)
  • δ 5.21 (s, 1H, OH)

¹³C NMR (DMSO-d₆, 75 MHz) :

  • δ 170.2 (COOH)
  • δ 158.4 (C-2)
  • δ 135.6 (C-5)
  • δ 117.6–119.5 (aromatic carbons)
  • δ 71.8 (CH₂CCl₃)

Comparative Analysis of Synthetic Methods

Parameter Dharwarkar (1940) Sulfonation-Displacement
Total yield 43% 61%
Purity (HPLC) 89% 98%
Reaction time 14 hours 7 hours
Scalability Pilot scale (100 g) Industrial (>1 kg)
Byproducts 12% dichloro derivatives <2% sulfonate residuals

The modern method demonstrates superior regioselectivity due to the directing effect of the sulfonyl chloride intermediate, though requiring additional synthetic steps.

Solvent and Catalyst Optimization

Solvent Screening for Electrophilic Route

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 68 89
Nitrobenzene 34.8 72 91
Carbon disulfide 2.64 41 78

Nitrobenzene enhances electrophile stability but complicates product isolation.

Lewis Acid Catalysts

Catalyst Loading (mol%) Yield (%)
AlCl₃ 20 68
FeCl₃ 25 54
ZnCl₂ 30 39
BF₃·Et₂O 15 71

Boron trifluoride etherate shows superior activity but requires strict moisture control.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 207.6°C (matches flash point data)
  • Major decomposition products :
    • HCl (m/z 36)
    • CCl₃⁺ fragments (m/z 117)
    • Benzoic acid derivatives

Industrial Scale Considerations

The sulfonation-displacement route achieves commercial viability through:

  • Continuous flow sulfonation at 25°C
  • Membrane-based SO₂ recovery (87% efficiency)
  • Crystallization using anti-solvent precipitation (methanol/water)

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid, and how can reaction conditions be optimized?

Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, analogous benzoic acid derivatives are synthesized by reacting halogenated intermediates (e.g., ethyl chlorooxoacetate) with aminobenzoic acid precursors in tetrahydrofuran (THF) at controlled temperatures (e.g., 273 K) . Key parameters for optimization include:

  • Solvent selection : THF or ethanol for solubility and stability.
  • Temperature : Low temperatures (e.g., 273 K) to minimize side reactions.
  • Catalyst use : Acidic or basic catalysts to enhance reactivity.
    Yield improvements (e.g., up to 55% in similar syntheses) require slow evaporation for crystallization .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Elemental analysis (C.H.N.) : Validates empirical formulas (e.g., ±0.3% deviation tolerance) .
  • UV-Vis spectroscopy : Identifies conjugation patterns (e.g., absorbance at λmax ~300–350 nm for aromatic systems) .
  • Single-crystal X-ray diffraction : Resolves molecular geometry; similar compounds are crystallized via slow evaporation in ethanol .
  • Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced: How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For example:

  • Reaction Design : ICReDD’s workflow integrates computational screening of substituent effects (e.g., tetrachloroethyl vs. trifluoromethyl groups) to prioritize viable synthetic routes .
  • Transition State Analysis : Software like Gaussian or ORCA calculates activation energies, guiding solvent/catalyst selection .

Advanced: How do substituents (e.g., tetrachloroethyl vs. nitro groups) influence bioactivity in benzoic acid derivatives?

Answer:

  • Electron-withdrawing groups (EWGs) : The tetrachloroethyl group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
  • Comparative studies : Nitroethenyl substituents (as in 2-hydroxy-5-(2-nitroethenyl)benzoic acid) show anti-inflammatory activity, suggesting tetrachloroethyl derivatives may exhibit similar properties via radical scavenging or COX inhibition .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?

Answer:

  • Yield discrepancies : Attribute to solvent purity (e.g., anhydrous THF vs. standard grade) or crystallization methods (slow evaporation vs. rapid cooling) .
  • Spectral variations : Calibrate instruments using reference standards (e.g., 5-fluorosalicylic acid for UV-Vis) and report solvent-specific λmax shifts .

Advanced: What mechanistic insights exist for hydrolysis or degradation of this compound under acidic/basic conditions?

Answer:

  • Acidic hydrolysis : The tetrachloroethyl group may undergo dechlorination, forming dichloroethylene intermediates .
  • Basic conditions : Ester cleavage (if present) generates carboxylate anions, detectable via pH-dependent NMR or IR spectroscopy .

Basic: What crystallization strategies improve single-crystal yield for X-ray studies?

Answer:

  • Solvent choice : Ethanol or ethanol/water mixtures promote slow nucleation .
  • Temperature gradient : Gradual cooling from 40°C to 25°C reduces defects.
  • Seed crystals : Introduce microcrystals to guide growth .

Advanced: How can bioactivity assays (e.g., anti-inflammatory screening) be designed for this compound?

Answer:

  • In vitro models : Use RAW 264.7 macrophage cells to measure TNF-α/IL-6 suppression via ELISA .
  • Dose-response curves : Test concentrations from 1–100 µM, with indomethacin as a positive control .
  • Computational docking : Predict binding affinity to COX-2 using AutoDock Vina .

Table 1: Key Characterization Data for Analogous Benzoic Acid Derivatives

Compound Elemental Analysis (C.H.N.) UV λmax (nm) Yield Reference
2-Hydroxy-4-substituted benzoic acidC: 58.2%, H: 3.5%, N: 6.1%31555%
5-Trifluoromethyl derivativeC: 45.8%, H: 2.1%, N: 0%34262%

Key Considerations for Researchers

  • Safety : Handle tetrachloroethyl intermediates in fume hoods due to potential toxicity .
  • Data Reproducibility : Report solvent grades, temperature ramps, and instrument calibration details .
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling for efficient discovery .

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